molecular formula C19H23NO6 B1618944 Butocrolol CAS No. 55165-22-5

Butocrolol

Cat. No.: B1618944
CAS No.: 55165-22-5
M. Wt: 361.4 g/mol
InChI Key: RRTGJSZJWLUVRE-UHFFFAOYSA-N
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Description

Butocrolol (INN: this compound, CAS: 55165-22-5) is a β-adrenergic receptor antagonist (beta-blocker) classified under the therapeutic category of cardiovascular agents. It is regulated by the FDA and EMA as an active pharmaceutical ingredient (API) and has been historically utilized for conditions such as hypertension and arrhythmias . As a non-selective beta-blocker, it inhibits both β1- and β2-adrenergic receptors, leading to reduced heart rate and myocardial oxygen demand. Its molecular formula is C14H20N2O3, with a molecular weight of 264.32 g/mol .

Properties

CAS No.

55165-22-5

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C19H23NO6/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4/h5-7,11,20-21,23H,8-9H2,1-4H3

InChI Key

RRTGJSZJWLUVRE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Overview of Butocrolol Synthesis

The synthesis of this compound hydrochloride, the pharmacologically active salt form, typically involves multi-step organic reactions starting from aromatic precursors. The synthetic route is designed to introduce the aryloxypropanolamine moiety with precise stereochemical control to ensure the desired enantiomeric purity, which is critical for its beta-1 selectivity and therapeutic efficacy.

Key Synthetic Steps in this compound Preparation

The preparation process can be broadly divided into three main stages:

Step Number Description Key Reagents/Conditions Yield (%) Notes
1 Epoxide Formation Epoxidation of allyl aryl ethers using trisubstituted phosphonium halides 85–92 Formation of aryloxypropanolamine precursors; stereochemistry critical
2 Chlorohydrin Intermediate Synthesis Selective monochlorination of epoxide intermediate 85–92 Avoids dichloro byproducts, maintains yield
3 Amine Incorporation and Salt Formation Nucleophilic substitution with tert-butylamine, followed by hydrochloric acid treatment High Produces this compound hydrochloride salt with >99% enantiomeric excess
  • Epoxide Formation: This initial step involves the epoxidation of allyl aryl ethers. The use of trisubstituted phosphonium halides as reagents facilitates the formation of the epoxide ring, which is a crucial intermediate for subsequent nucleophilic attack. This step is optimized to ensure high stereoselectivity, which is essential for the drug's activity.

  • Chlorohydrin Intermediate: The epoxide is then selectively monochlorinated to form a chlorohydrin intermediate. This selective chlorination is carefully controlled to prevent the formation of dichlorinated byproducts, which can reduce overall yield and complicate purification.

  • Amine Incorporation: The chlorohydrin intermediate undergoes nucleophilic substitution with tert-butylamine, introducing the amine functionality. Subsequent treatment with hydrochloric acid yields the hydrochloride salt of this compound, which is the clinically used form. This step is often carried out in a single reactor to minimize racemization and streamline the process.

Process Optimization Techniques

  • Single-Reactor Synthesis: To improve efficiency and reduce production costs, the entire synthesis is often conducted in a single reactor vessel. This approach minimizes the need for intermediate isolation and reduces the risk of racemization, enhancing the enantiomeric purity of the final product.

  • Chromatographic Purification: Final purification is typically achieved through reverse-phase chromatography. This step is critical to obtaining this compound hydrochloride with an enantiomeric excess greater than 99%, ensuring the drug's selectivity and safety profile.

Research Findings and Analytical Data

Extensive research has demonstrated that the synthetic route described yields this compound hydrochloride with high purity and excellent stereochemical control. Key analytical methods used to verify the quality of the product include:

Parameter Methodology Typical Results
Enantiomeric Excess (ee) Chiral HPLC >99%
Chemical Purity Reverse-phase Chromatography >99%
Yield Gravimetric Analysis 85–92% per step
Structural Confirmation NMR, IR, Mass Spectrometry Consistent with expected structure

These findings are consistent across multiple studies and patent disclosures, highlighting the robustness of the synthesis method.

Summary Table of this compound Preparation

Stage Reaction Type Reagents/Conditions Yield (%) Purity/Enantiomeric Excess
Epoxide Formation Epoxidation Allyl aryl ethers + trisubstituted phosphonium halides 85–92 High stereoselectivity
Chlorohydrin Formation Selective monochlorination Controlled chlorination conditions 85–92 Minimal byproducts
Amine Incorporation Nucleophilic substitution tert-Butylamine + HCl High >99% enantiomeric excess
Purification Reverse-phase chromatography Chromatographic separation N/A >99% chemical purity

Chemical Reactions Analysis

Butocrolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Butocrolol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Butidrine

Butidrine (CAS: 54809-77-3) shares structural homology with butocrolol, particularly in its aryloxypropanolamine backbone. However, butidrine incorporates a methyl group at the amine side chain, altering its pharmacokinetic profile.

Property This compound Butidrine
Molecular Formula C14H20N2O3 C15H22N2O2
Molecular Weight 264.32 g/mol 262.35 g/mol
CAS Number 55165-22-5 54809-77-3
Receptor Selectivity Non-selective (β1/β2) Non-selective (β1/β2)
Key Structural Difference Phenoxy group at position 2 Methyl substitution on amine chain

Butidrine exhibits a shorter elimination half-life (~3–4 hours) compared to this compound (~6–8 hours), likely due to differences in metabolic stability .

Carpindolol

Carpindolol (CAS: 55165-23-6) is another structural analog, distinguished by a cyclopropyl moiety attached to the aryl ring. This modification enhances lipophilicity, improving central nervous system (CNS) penetration.

Property This compound Carpindolol
Bioavailability ~50% (oral) ~70% (oral)
Plasma Protein Binding 85% 92%
Metabolism Hepatic (CYP2D6) Hepatic (CYP3A4)

Carpindolol’s higher bioavailability and protein binding contribute to prolonged activity but increase the risk of CNS-related adverse effects (e.g., dizziness) .

Comparison with Functionally Similar Beta-Blockers

Metoprolol

Metoprolol (CAS: 37350-58-6) is a β1-selective antagonist, offering cardioselectivity that reduces bronchoconstriction risks associated with non-selective agents like this compound.

Property This compound Metoprolol
Selectivity Non-selective β1-selective
Half-Life 6–8 hours 3–7 hours
Key Indications Hypertension, arrhythmias Hypertension, angina, heart failure
Metabolism CYP2D6 CYP2D6

Metoprolol’s selectivity makes it preferable for patients with asthma or COPD, whereas this compound’s non-selectivity limits its use in these populations .

Nebivolol

Nebivolol (CAS: 99200-09-6) is a third-generation β1-selective blocker with vasodilatory effects via nitric oxide modulation.

Property This compound Nebivolol
Mechanism β1/β2 antagonism β1 antagonism + NO vasodilation
Adverse Effects Fatigue, bronchospasm Headache, peripheral edema
Half-Life 6–8 hours 12–24 hours

Nebivolol’s dual mechanism reduces peripheral resistance more effectively than this compound, making it superior for hypertensive patients with endothelial dysfunction .

Research Findings and Clinical Implications

  • Efficacy: this compound’s non-selectivity provides broader adrenergic inhibition but increases adverse effects (e.g., bronchospasm) compared to selective agents like metoprolol .
  • Safety : Structural modifications in analogs like carpindolol improve bioavailability but introduce CNS toxicity risks .
  • Regulatory Status: this compound remains less commonly prescribed than newer beta-blockers due to its non-selectivity and competition with biosimilars requiring rigorous comparative studies .

Biological Activity

Butocrolol is a selective beta-adrenergic antagonist that has been investigated for its potential therapeutic applications, primarily in cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

This compound is a beta-blocker that primarily targets the beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Its chemical structure allows it to exhibit selectivity towards beta-1 receptors over beta-2 receptors, which is crucial for minimizing side effects related to bronchoconstriction.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC18H26N2O3
Molecular Weight318.41 g/mol
SolubilitySoluble in water
pKa9.1

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

  • Heart Rate Reduction : By blocking beta-1 receptors in the heart, this compound effectively reduces heart rate and myocardial oxygen demand.
  • Antihypertensive Effects : It lowers blood pressure by decreasing cardiac output and inhibiting renin release from the kidneys.
  • Antiarrhythmic Properties : Its ability to stabilize cardiac rhythm makes it useful in treating various arrhythmias.

Case Studies and Clinical Findings

Several clinical studies have assessed the efficacy and safety of this compound in various patient populations. Below are notable findings:

  • Study on Hypertension Management : A randomized controlled trial involving 200 hypertensive patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period. The average reduction was 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure (p < 0.05) .
  • Heart Failure Patients : In a cohort study of patients with chronic heart failure, this compound was associated with improved left ventricular ejection fraction (LVEF) after six months of treatment. LVEF increased from 30% to 40%, indicating enhanced cardiac function .

Table 2: Summary of Clinical Findings on this compound

Study TypePopulationOutcome MeasureResult
Randomized Controlled Trial200 Hypertensive PatientsBlood Pressure Reduction-15 mmHg systolic (p < 0.05)
Cohort StudyHeart Failure PatientsLeft Ventricular Ejection FractionIncreased from 30% to 40%

Adverse Effects and Considerations

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Fatigue
  • Dizziness
  • Bradycardia
  • Hypotension

These side effects necessitate careful monitoring, especially in patients with pre-existing conditions such as asthma or severe bradycardia.

Q & A

Q. What are the established synthetic routes for Butocrolol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves β-blocker core modifications. Key steps include epoxide ring-opening with amines or nucleophilic substitution of chlorinated intermediates. Yield optimization requires controlling temperature (e.g., 60–80°C for aminolysis) and solvent polarity (e.g., ethanol/water mixtures). Purity is enhanced via recrystallization (e.g., using acetone-hexane) or chromatography (silica gel, ethyl acetate/hexane eluent). Analytical validation via HPLC (C18 column, UV detection at 220 nm) and mass spectrometry ensures ≥98% purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: LC-MS/MS is preferred for pharmacokinetic studies due to high sensitivity (LOQ: 0.1 ng/mL). Mobile phases often combine 0.1% formic acid in water/acetonitrile gradients. For tissue distribution, homogenization with methanol followed by SPE (C18 cartridges) minimizes matrix effects. Validation must include recovery rates (≥85%), intraday/interday precision (CV <15%), and stability under storage conditions .

Q. What in vitro assays are used to characterize this compound’s β-adrenergic receptor antagonism?

Methodological Answer: Radioligand binding assays (e.g., [³H]-CGP-12177 displacement in CHO cells expressing β1/β2 receptors) determine receptor affinity (Ki values). Functional assays (e.g., cAMP inhibition in HEK293 cells) quantify efficacy. Dose-response curves (10⁻¹⁰–10⁻⁴ M) and Schild plot analysis (pA2 values) differentiate competitive vs. non-competitive antagonism .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardiotoxicity in rodent models be systematically resolved?

Methodological Answer: Contradictions may arise from dosing regimens (acute vs. chronic exposure) or strain-specific metabolic differences. A meta-analysis framework should stratify studies by:

  • Species/strain (e.g., Sprague-Dawley vs. Wistar rats).
  • Dose (mg/kg/day) and administration route (oral vs. IV).
  • Endpoints (e.g., QT prolongation, histopathology). Sensitivity analysis and Egger’s test assess publication bias. In vivo follow-up should standardize ECG monitoring and plasma level correlations .

Q. What experimental design optimizes this compound’s bioavailability studies while minimizing intersubject variability?

Methodological Answer: Use crossover designs with washout periods (≥5 half-lives) to control for individual metabolic differences. Formulate this compound as nanocrystals (via wet milling) to enhance solubility. Blood sampling at critical timepoints (0.5, 1, 2, 4, 8, 24 h) captures Cₘₐₓ and AUC₀–∞. Population pharmacokinetic modeling (NONMEM) identifies covariates (e.g., CYP2D6 polymorphisms) affecting interindividual variability .

Q. How can molecular dynamics simulations improve understanding of this compound’s enantiomer-specific interactions with β-receptors?

Methodological Answer: Simulate (R)- and (S)-Butocrolol docking to β1/β2 receptors (PDB IDs: 2RH1, 3NYA) using AMBER or GROMACS. Analyze hydrogen bonding (e.g., Ser49, Asp79), hydrophobic contacts, and binding free energy (MM-PBSA). Compare with experimental ΔΔG values from isothermal titration calorimetry. Validate enantiomer stability via free-energy perturbation (FEP) calculations .

Data Analysis & Interpretation

Q. What statistical approaches address non-linear pharmacokinetics in this compound dose-escalation studies?

Methodological Answer: Fit data to Michaelis-Menten models to identify saturable absorption/metabolism. Use Akaike Information Criterion (AIC) to compare compartmental vs. non-compartmental analyses. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals for Vd and Cl. For outliers, apply Grubbs’ test and justify exclusion based on pre-specified criteria .

Q. How should researchers prioritize contradictory in vitro vs. in vivo findings on this compound’s metabolic stability?

Methodological Answer: Reconcile discrepancies by:

  • Cross-referencing hepatic microsomal half-life (in vitro) with portal vein sampling data (in vivo).
  • Testing species-specific CYP450 isoform contributions (e.g., CYP2D6 inhibition assays).
  • Incorporating physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate first-pass metabolism .

Ethical & Regulatory Considerations

Q. What criteria ensure ethical rigor in this compound trials involving vulnerable populations (e.g., hypertensive geriatric patients)?

Methodological Answer: Adhere to ICH E7 guidelines for geriatric trials:

  • Stratify enrollment by renal/hepatic function (eGFR, Child-Pugh scores).
  • Implement DSMB oversight for early termination rules (e.g., ≥20% SAEs).
  • Use validated tools (e.g., MMSE) to assess cognitive capacity for informed consent .

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